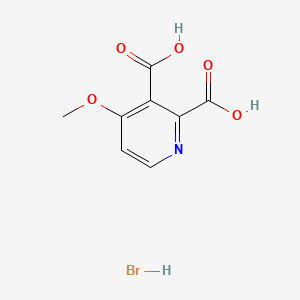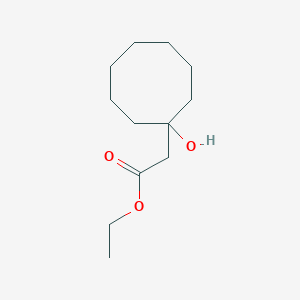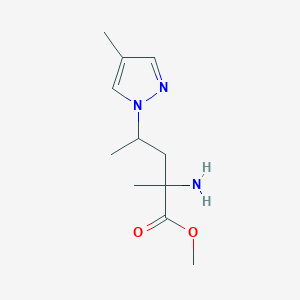
4-Methoxypyridine-2,3-dicarboxylicacidhydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide is a chemical compound with the molecular formula C8H8BrNO5 and a molecular weight of 278.05 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrobromide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylpyridine-2,3-dicarboxylic acid .
Aplicaciones Científicas De Investigación
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the second carboxylic acid group and hydrobromide.
Pyridine-2,3-dicarboxylic acid: Similar structure but lacks the methoxy group.
4-Bromopyridine-2,3-dicarboxylic acid: Similar structure but has a bromine atom instead of a methoxy group.
Propiedades
Fórmula molecular |
C8H8BrNO5 |
|---|---|
Peso molecular |
278.06 g/mol |
Nombre IUPAC |
4-methoxypyridine-2,3-dicarboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H7NO5.BrH/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11;/h2-3H,1H3,(H,10,11)(H,12,13);1H |
Clave InChI |
SWWHTDYENGUHNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)C(=O)O)C(=O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)











